

An In-Depth Technical Guide to Herbimycin C (CAS Number: 91700-92-4)

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Compound of Interest

Compound Name: *Herbimycin C*

Cat. No.: *B10788539*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbimycin C is a benzoquinonoid ansamycin antibiotic isolated from *Streptomyces hygroscopicus*. As a member of the Herbimycin family of natural products, it has garnered interest for its potent antitumor properties. This technical guide provides a comprehensive overview of **Herbimycin C**, with a focus on its physicochemical characteristics, mechanism of action as a potent inhibitor of tyrosine kinases and Heat Shock Protein 90 (Hsp90), and its biological activities. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Physicochemical Properties

Herbimycin C is a yellow solid with limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	91700-92-4	[2]
Molecular Formula	C ₂₉ H ₄₀ N ₂ O ₉	[1][3][4]
Molecular Weight	560.6 g/mol	[1][4]
Appearance	Yellow solid	[4]
Purity	>98% by HPLC	[2][3][4]
Solubility	Soluble in DMSO, ethanol, methanol, DMF. Limited water solubility.	[1][5][6]
Storage	-20°C	[2][4][6]

Mechanism of Action

Herbimycin C, like its well-studied analog Herbimycin A, exerts its biological effects primarily through the dual inhibition of tyrosine kinases and the molecular chaperone Hsp90. This dual-action mechanism contributes to its potent anti-cancer activity.

Tyrosine Kinase Inhibition

Herbimycin C is a potent inhibitor of various tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Herbimycins selectively target and inactivate cytoplasmic tyrosine kinases.[7]

Key tyrosine kinase targets include:

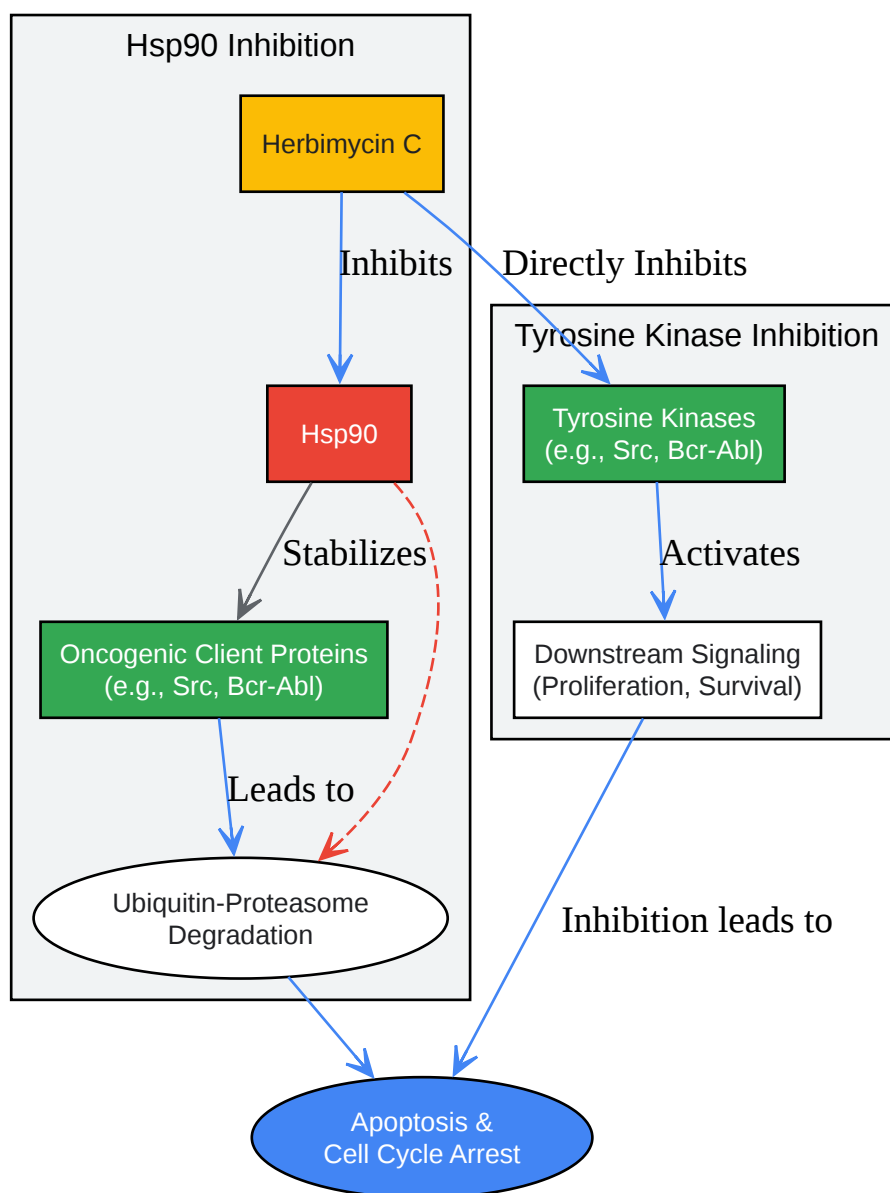
- **Src Family Kinases:** These non-receptor tyrosine kinases play a crucial role in cell proliferation, survival, and migration. Herbimycin A has been shown to directly inactivate p60v-src kinase activity.[8]
- **Bcr-Abl:** This fusion protein, characteristic of Philadelphia chromosome-positive leukemias, is a constitutively active tyrosine kinase that drives cancer cell proliferation. Herbimycin A effectively inhibits the kinase activity of p210bcr-abl.[7]

The proposed mechanism for tyrosine kinase inhibition involves the irreversible binding of the benzoquinone moiety of Herbimycin to reactive sulfhydryl (SH) groups within the kinase domain of the target protein.[8] This binding is thought to block the ATP-binding site, thereby preventing phosphorylation of downstream substrates.

Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins, including Src and Bcr-Abl. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, **Herbimycin C** disrupts the chaperone's function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins deprives the cancer cells of essential survival and proliferation signals.

Signaling Pathway of **Herbimycin C** Action



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Caption: Mechanism of action of **Herbimycin C**.

Biological Activity

Herbimycin C exhibits potent cytotoxic and antitumor activities against a variety of cancer cell lines. While specific IC₅₀ values for **Herbimycin C** are not as extensively documented as for Herbimycin A, the available data indicates significant biological effects.

Cell Line	Activity	IC50 (µg/mL)	Reference
HeLa (Cervical Cancer)	Cytotoxic	7.3	[5][6][9]
Ehrlich (Ascites Carcinoma)	Cytotoxic	1.2	[5][6][9]
Rous Sarcoma Virus-infected Rat Kidney Cells	Reverts to normal phenotype	Not specified	[1][4]

Herbimycin A, a close structural analog, has demonstrated a broader range of activities including anti-angiogenic effects and the ability to induce differentiation in certain leukemia cell lines. It is plausible that **Herbimycin C** shares some of these properties.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **Herbimycin C**. Researchers should optimize these protocols for their specific experimental systems.

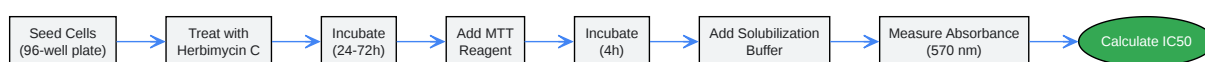
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Herbimycin C** (typically in a logarithmic dilution series) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO alone).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the expression levels and phosphorylation status of target proteins.

- Cell Lysis: Treat cells with **Herbimycin C** for the desired time, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Src, total Src, phospho-Bcr-Abl, total Bcr-Abl, and a loading control like β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of **Herbimycin C** on the activity of a specific kinase.

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the recombinant active kinase (e.g., Src or Abl), a specific peptide substrate for the kinase, and varying concentrations of **Herbimycin C** in a kinase reaction buffer.
- **Initiation:** Start the reaction by adding ATP (often radiolabeled $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ for sensitive detection).
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- **Termination:** Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
- **Detection of Phosphorylation:**
 - **Radiolabeled method:** Separate the phosphorylated substrate from the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ (e.g., by binding to a phosphocellulose membrane and washing). Quantify the incorporated radioactivity using a scintillation counter.
 - **Non-radiolabeled method:** Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or other immunological methods.

- **Data Analysis:** Determine the kinase activity at each **Herbimycin C** concentration relative to the vehicle control and calculate the IC50 value.

Synthesis and Biosynthesis

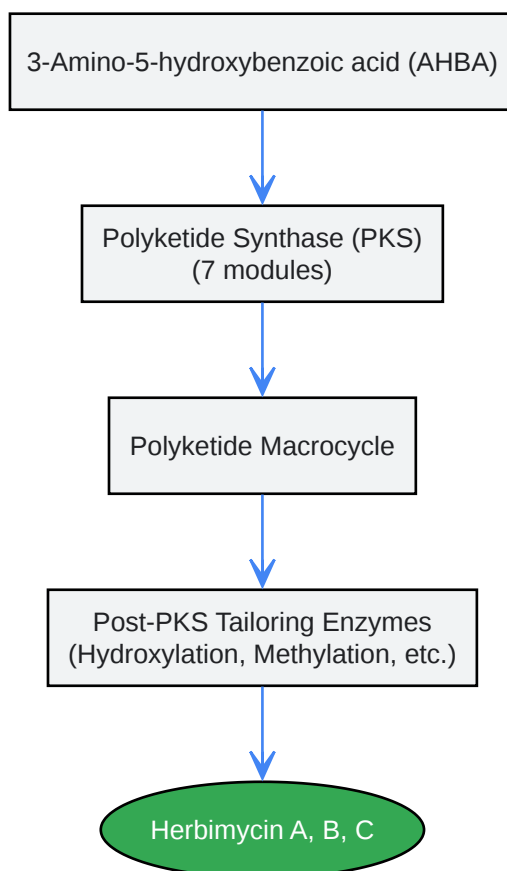
Synthesis

The total synthesis of Herbimycin A has been achieved, providing a route to generate analogs for structure-activity relationship studies. While a specific total synthesis for **Herbimycin C** is not as widely reported, the established synthetic strategies for Herbimycin A could likely be adapted.

Biosynthesis

Herbimycin C is a natural product synthesized by *Streptomyces hygroscopicus*. The biosynthesis of the related compound, Herbimycin A, involves a polyketide synthase (PKS) pathway. The starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), is extended by seven modules of the PKS to form the macrocyclic core. A series of post-PKS tailoring enzymes are then responsible for modifications such as hydroxylation, methylation, and carbamoylation to yield the final Herbimycin structures.

Biosynthetic Pathway of Herbimycins



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Caption: Simplified overview of the Herbimycin biosynthetic pathway.

Stability and Degradation

There is limited specific information available on the stability and degradation pathways of **Herbimycin C**. As with many natural products, it is advisable to store it at -20°C and protect it from light to minimize degradation. For experimental use, fresh solutions should be prepared. The benzoquinone moiety may be susceptible to reduction and other chemical modifications, which could affect its biological activity.

Conclusion

Herbimycin C is a promising natural product with significant potential as an anticancer agent due to its dual inhibitory effects on key oncogenic tyrosine kinases and the Hsp90 molecular chaperone. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of **Herbimycin C**. Future studies

should focus on elucidating a more comprehensive profile of its biological activities, including in vivo efficacy and a detailed characterization of its pharmacokinetic and pharmacodynamic properties. The development of synthetic analogs may also lead to compounds with improved potency, selectivity, and drug-like properties.

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